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Compound of Interest

Compound Name: H-DL-Glu(Ome)-OMe.HCI/

Cat. No.: B079792

An In-Depth Analysis of H-DL-Glu(Ome)-OMe.HCI and Other Key Glutamate Receptor
Modulators

This guide provides a comprehensive comparison of H-DL-Glu(Ome)-OMe.HCI with other
significant glutamate derivatives, offering researchers, scientists, and drug development
professionals a detailed resource for understanding their potential applications. While direct
comparative experimental data for H-DL-Glu(Ome)-OMe.HCI is limited in publicly available
literature, this guide contextualizes its known properties alongside well-characterized glutamate
receptor modulators, supported by experimental data and detailed methodologies.

Introduction to H-DL-Glu(Ome)-OMe.HCI

H-DL-Glu(Ome)-OMe.HCI, also known as dimethyl DL-glutamate hydrochloride, is a cell-
permeant derivative of the neurotransmitter glutamate. Its ester modifications at both the alpha
and gamma carboxylic acid groups increase its lipophilicity, which is expected to facilitate its
passage across cell membranes. This characteristic makes it a useful tool for studying the
intracellular effects of glutamate.

While primarily investigated for its role in stimulating insulin release, early research has
suggested that it may also act as an antagonist of glutamate-mediated neurosignaling. This
dual potential highlights the need for further investigation into its specific neuronal effects.
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Additionally, some glutamate derivatives have been explored for their potential in neuro-
oncology, as cancer cells can be dependent on glutamate metabolism.

Physicochemical Properties

A compound's physicochemical properties are crucial in determining its suitability for research
and therapeutic development. Below is a comparison of H-DL-Glu(Ome)-OMe.HCI with its L-
and D-isomers.

H-DL-Glu(Ome)- H-L-Glu(Ome)- H-D-Glu(Ome)-
Property

OMe.HCI OMe.HCI OMe.HCI
CAS Number 13515-99-6 23150-65-4 27025-25-8
Molecular Formula C7H14CINOa C7H14CINOa C7H14CINOa
Molecular Weight 211.64 g/mol 211.64 g/mol 211.64 g/mol

White to off-white ) ]
Appearance White powder White powder

powder
Melting Point 150-154 °C 89-90 °C Not specified

- Soluble in water and Soluble in water and -

Solubility Not specified

methanol. methanol.

Comparison with Other Glutamate Derivatives

The following sections compare H-DL-Glu(Ome)-OMe.HCI with other glutamate derivatives,
categorized by their primary molecular targets: NMDA receptors and AMPA receptors.

NMDA Receptor Antagonists

N-methyl-D-aspartate (NMDA) receptors are critical for synaptic plasticity, learning, and
memory. However, their overactivation can lead to excitotoxicity, a hallmark of many
neurological disorders. NMDA receptor antagonists are therefore of significant therapeutic
interest. Given the suggestion that H-DL-Glu(Ome)-OMe.HCI may act as a glutamate
antagonist, it is relevant to compare it to established NMDA receptor antagonists.
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Compound

Type

ICso

Ki

Key
Characteristic
s

MK-801

(Dizocilpine)

Uncompetitive

Channel Blocker

0.14 + 0.04 pM

High affinity, slow
kinetics, potential
for

psychotomimetic

side effects.

Memantine

Uncompetitive

Channel Blocker

~1-2.76 uM

~1uM

Moderate affinity,
fast kinetics,
voltage-
dependent,
better side effect
profile than MK-
801.

Ketamine

Uncompetitive

Channel Blocker

Anesthetic and
rapid-acting
antidepressant;
also has
psychotomimetic

effects.

AP5 (D-2-amino-

Highly selective

for the glutamate

5- Competitive o _
) - - binding site on
phosphonopenta  Antagonist
the GIuN2
noate) _
subunit.
Selective for
] Non-competitive GIuN2B-
Ifenprodil ] - - .
Antagonist containing
NMDA receptors.

Note: ICso and Ki values can vary depending on the experimental conditions.

AMPA Receptor Modulators
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a-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors mediate fast

excitatory neurotransmission. Modulators of these receptors can either enhance (positive

allosteric modulators, PAMS) or inhibit (antagonists) their function.

Compound Type ECsolICso Key Characteristics
" Potent and selective
Competitive )
NBQX ) - AMPA/kainate
Antagonist

receptor antagonist.

Non-competitive

Approved for the

treatment of epilepsy;

Perampanel ) - .
Antagonist acts at an allosteric
site.
Nootropic agent that
] Positive Allosteric reduces
Aniracetam -

Modulator

desensitization of
AMPA receptors.

Positive Allosteric
CX516 (Ampalex)
Modulator

One of the first
ampakines developed
to enhance cognitive

function.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the methods used for

characterization, the following diagrams illustrate key signaling pathways and a typical

experimental workflow.
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Caption: NMDA Receptor Signaling Pathway and Points of Antagonism.
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Caption: AMPA Receptor Signaling and Modulation.
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Caption: Workflow for a Radioligand Binding Assay.

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor
Antagonists
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This method is used to determine the binding affinity (Ki) of a test compound by measuring its
ability to displace a radiolabeled ligand from the NMDA receptor.

1. Membrane Preparation:

e Whole brains from rodents (e.g., rats) are homogenized in a cold buffer solution.
o The homogenate is centrifuged to pellet the cell membranes.

e The pellet is washed and resuspended in the assay buffer.

2. Binding Assay:

e The membrane preparation is incubated with a specific radiolabeled NMDA receptor ligand
(e.g., [*H]MK-801) and varying concentrations of the unlabeled test compound.

e The incubation is carried out at a specific temperature for a defined period to reach
equilibrium.

3. Separation and Quantification:

e The reaction is terminated by rapid filtration through glass fiber filters to separate the
receptor-bound radioligand from the free radioligand.

e The filters are washed with cold buffer to remove non-specific binding.
o The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:

» Non-specific binding is determined in the presence of a saturating concentration of a known
high-affinity unlabeled ligand.

» Specific binding is calculated by subtracting non-specific binding from total binding.

e The concentration of the test compound that inhibits 50% of the specific binding of the
radioligand (ICso) is determined by non-linear regression analysis of the competition curve.
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The Ki value is then calculated from the ICso value using the Cheng-Prusoff equation: Ki =
ICso / (1 + [L)/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation
constant.

Electrophysiological Measurement of NMDA Receptor
Antagonism

Whole-cell patch-clamp electrophysiology is used to directly measure the effect of an

antagonist on NMDA receptor-mediated currents in neurons or transfected cells.

N

. Cell Preparation:

Primary neuronal cultures (e.g., hippocampal or cortical neurons) or cell lines (e.g., HEK293)
expressing specific NMDA receptor subunits are used.

Cells are plated on coverslips for recording.
. Patch-Clamp Recording:

A glass micropipette filled with an internal solution is used to form a high-resistance seal with
the cell membrane.

The cell membrane is ruptured to achieve the whole-cell configuration, allowing control of the
membrane potential and measurement of ionic currents.

The cell is voltage-clamped at a holding potential (e.g., -70 mV).
. Drug Application:

NMDA receptor-mediated currents are evoked by applying a solution containing NMDA and a
co-agonist (glycine or D-serine).

After establishing a stable baseline current, the NMDA/co-agonist solution is co-applied with
increasing concentrations of the test antagonist.

. Data Analysis:
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e The peak amplitude of the NMDA receptor-mediated current is measured in the absence and
presence of the antagonist.

» The percentage of inhibition for each antagonist concentration is calculated.

e A concentration-response curve is plotted and fitted with a logistic function to determine the
ICso value.

Conclusion

H-DL-Glu(Ome)-OMe.HCI presents an interesting profile as a cell-permeant glutamate
derivative with potential antagonist activity at glutamate receptors. However, a comprehensive
understanding of its specific neuronal effects requires further investigation, particularly direct
comparative studies with well-characterized NMDA and AMPA receptor modulators using
standardized experimental protocols. The data and methodologies presented in this guide offer
a framework for such future research and provide a valuable resource for scientists working on
the development of novel therapeutics for neurological disorders.

 To cite this document: BenchChem. [A Comparative Guide to Glutamate Derivatives for
Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b079792#comparison-of-h-dl-glu-ome-
ome-hcl-with-other-glutamate-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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